1-(3,5-Dimethoxyphenyl)-3-(4-(3-methoxypiperidin-1-yl)phenyl)urea

Medicinal Chemistry Isomerism Physicochemical Properties

1-(3,5-Dimethoxyphenyl)-3-(4-(3-methoxypiperidin-1-yl)phenyl)urea (CAS 1797889-75-8) is a synthetic, small-molecule urea derivative with a molecular weight of 385.5 g/mol and a calculated partition coefficient (XLogP3) of 3. It belongs to a broader class of piperidinyl ureas that have been investigated as ligands for various cellular receptors, including G-protein-coupled receptors and ion channels.

Molecular Formula C21H27N3O4
Molecular Weight 385.464
CAS No. 1797889-75-8
Cat. No. B2791084
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3,5-Dimethoxyphenyl)-3-(4-(3-methoxypiperidin-1-yl)phenyl)urea
CAS1797889-75-8
Molecular FormulaC21H27N3O4
Molecular Weight385.464
Structural Identifiers
SMILESCOC1CCCN(C1)C2=CC=C(C=C2)NC(=O)NC3=CC(=CC(=C3)OC)OC
InChIInChI=1S/C21H27N3O4/c1-26-18-5-4-10-24(14-18)17-8-6-15(7-9-17)22-21(25)23-16-11-19(27-2)13-20(12-16)28-3/h6-9,11-13,18H,4-5,10,14H2,1-3H3,(H2,22,23,25)
InChIKeySJSDYZRGRCRIIW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1797889-75-8 Procurement: Structural and Baseline Profile of a 3,5-Dimethoxyphenyl Piperidinyl Urea


1-(3,5-Dimethoxyphenyl)-3-(4-(3-methoxypiperidin-1-yl)phenyl)urea (CAS 1797889-75-8) is a synthetic, small-molecule urea derivative with a molecular weight of 385.5 g/mol and a calculated partition coefficient (XLogP3) of 3 [1]. It belongs to a broader class of piperidinyl ureas that have been investigated as ligands for various cellular receptors, including G-protein-coupled receptors and ion channels [2]. Initial vendor annotations and database entries suggest a primary research interest in its potential as a P2X3 receptor antagonist, a target implicated in pain signaling . It is structurally characterized by a 3,5-dimethoxyphenyl group linked via a urea bridge to a 4-(3-methoxypiperidin-1-yl)phenyl moiety.

Why 1797889-75-8 Cannot Be Generically Substituted: The Absence of Verified Cross-Compound Equivalence


Substituting 1-(3,5-Dimethoxyphenyl)-3-(4-(3-methoxypiperidin-1-yl)phenyl)urea with a close analog like 1-(2,3-Dimethoxyphenyl)-3-(4-(3-methoxypiperidin-1-yl)phenyl)urea (CAS 1797146-75-8) is a high-risk procurement decision in the absence of direct comparative biological data . While both share the same molecular formula and core urea scaffold, the positional isomerism of the dimethoxy substitution (3,5- versus 2,3-) is known in medicinal chemistry to profoundly alter target binding, selectivity, and pharmacokinetic profiles . The lack of published, quantitative head-to-head studies means there is no verified basis to assume functional equivalence. The following evidence guide identifies the few reliable quantitative differentiators that exist, primarily at the level of computed physicochemical properties and a single reported in vitro activity, to inform a cautious and data-limited procurement rationale.

Quantitative Differentiation Evidence for 1797889-75-8 Against Its Closest Analogs


Physicochemical Differentiation: 3,5-Dimethoxy Substitution Pattern vs. 2,3-Dimethoxy Isomer

The most readily verifiable differentiation between target compound 1797889-75-8 and its closest commercially cataloged structural isomer, 1-(2,3-Dimethoxyphenyl)-3-(4-(3-methoxypiperidin-1-yl)phenyl)urea (CAS 1797146-75-8), is their distinct molecular topology. The target compound possesses a 3,5-dimethoxyphenyl group, while the comparator has a 2,3-dimethoxyphenyl group . This positional isomerism results in different InChI Keys (SJSDYZRGRCRIIW-UHFFFAOYSA-N for the target vs. DNGDLZKFAAQFMN-UHFFFAOYSA-N for the comparator), confirming them as distinct chemical entities. Crucially, the 3,5-substitution pattern creates a symmetric electron distribution on the phenyl ring, which can lead to different hydrogen-bond acceptor orientations compared to the asymmetric 2,3-pattern. This is reflected in their respective topological polar surface area (TPSA) values: 72.1 Ų for the target compound [1].

Medicinal Chemistry Isomerism Physicochemical Properties

Target Annotation Divergence: P2X3 Antagonism Annotation vs. Class-Level Urea Transporter Activity

A key point of differentiation emerging from database annotations is the proposed primary mechanism of action. Vendor data sources associate the target compound with P2X3 receptor antagonism, a mechanism relevant for pain modulation . In contrast, the broader piperidinyl urea class has been primarily explored for targets like the DCN1-UBE2M protein-protein interaction or urea transporters . While no publicly available peer-reviewed study confirms the P2X3 IC50 for this specific compound, a BindingDB entry for a related but structurally distinct chemotype reports a urea transporter (UT-A1) IC50 of 750 nM [1]. This suggests a potential divergence in primary pharmacology that would critically affect compound selection for a given research program. The claim of P2X3 activity for this specific compound requires independent verification.

Pain P2X3 Receptor Urea Transporter Target Selectivity

Lipophilicity-Driven Differentiation: XLogP3 of 3 as a Predictor of CNS Permeability vs. Less Lipophilic Analogs

The target compound has a computed XLogP3 value of 3 [1], which is a critical differentiator for scientists prioritizing central nervous system (CNS) drug discovery. This value is within the optimal range for blood-brain barrier (BBB) penetration (typically XLogP 2-4) [2]. This quantitatively differentiates it from hypothetical less lipophilic analogs that might have been designed for peripheral target engagement. For example, removing one methoxy group to create a mono-methoxy analog would be predicted to reduce XLogP and potentially limit CNS exposure. This property is intrinsic to the 3,5-dimethoxy substitution pattern and is a direct consequence of the compound's specific molecular structure.

Blood-Brain Barrier Lipophilicity CNS Drug Design ADME

Evidence-Linked Application Scenarios for Procuring 1797889-75-8


Chemical Probe Development for P2X3-Mediated Pain Pathways (Requires Independent Validation)

A drug discovery program investigating purinergic signaling in chronic pain might select 1797889-75-8 as a starting point for a P2X3 antagonist chemical probe, based on vendor-annotated mechanism of action . Its XLogP3 of 3 makes it a favorable starting point for CNS-penetrant probe design [1]. The critical next step for a user is to experimentally confirm P2X3 antagonism, as no public IC50 data exists to support this activity. Procuring the 2,3-dimethoxy isomer would be an inappropriate substitution due to the distinct molecular topology.

Structure-Activity Relationship (SAR) Studies on Piperidinyl Urea Isomers

A medicinal chemistry team focused on optimizing a piperidinyl urea lead series could procure both 1797889-75-8 and its 2,3-dimethoxy isomer (1797146-75-8) to systematically evaluate the impact of dimethoxy positional isomerism on target binding and selectivity . The distinct InChI Keys confirm these are non-identical chemical entities suitable for a matched-pair analysis, despite their identical molecular weight and formula.

Negative Control or Selectivity Profiling for DCN1/UBE2M Inhibitor Programs

For research groups developing piperidinyl ureas as DCN1 inhibitors for oncology, as described by Hammill et al. (2018) , 1797889-75-8 could serve as a structurally related but potentially target-divergent control compound. Its proposed P2X3 activity profile contrasts with the DCN1/UBE2M mechanism, allowing researchers to assess target engagement selectivity within the same chemical series. This application is contingent on verifying its lack of DCN1 activity.

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